molecular formula C23H27ClN2O2S B1667263 AMTB hydrochloride CAS No. 926023-82-7

AMTB hydrochloride

Cat. No. B1667263
CAS RN: 926023-82-7
M. Wt: 431 g/mol
InChI Key: UDXGBANGPYONOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMTB hydrochloride is a highly pure, synthetic, and biologically active compound . It is a selective TRPM8 channel blocker, able to inhibit icilin-induced human TRPM8 channel activation . The compound shows very little affinity for TRPV1 and TRPV4 channels and is being used as a tool to evaluate the role of TRPM8 channels in different animal models .


Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O2S.HCl . Its molecular weight is 430.99 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble to 100 mM in water and to 100 mM in DMSO .

Scientific Research Applications

  • Inhibition of T-Cell Activation AMTB hydrochloride has been identified as a TRPM8 channel inhibitor, with the capability to suppress murine T-cell activation. This inhibition is significant in the context of immune response regulation, as demonstrated in studies where AMTB treatment led to reduced IL-2 and IL-6 release from T cells. This finding is crucial for understanding the modulation of immune responses and potentially managing conditions involving overactive immune systems (Kume & Tsukimoto, 2019).

  • Pathogen Inactivation in Platelets In a different context, this compound, when combined with UVA light, was studied for its effectiveness in inactivating pathogens in platelet concentrates. This application is particularly relevant for ensuring the safety of blood transfusions and reducing the risk of transfusion-transmitted infections (Jordan et al., 2004).

  • Mechanism of Ammonium Transport this compound has been utilized in molecular dynamics simulations to understand the mechanism of transporting methylamine and ammonia by ammonium transporter AmtB. Such studies are vital for comprehending the molecular details of how specific substances cross cellular membranes, which has implications in both basic biological understanding and potential medical applications (Wang et al., 2010).

  • Analytical and Compatibility Studies in Drug Formulations this compound has been the subject of thermo-analytical and compatibility studies, providing insights into its stability and interactions with other compounds. This research is fundamental for the formulation and storage of pharmaceutical products containing this compound (Jelić et al., 2021).

  • Micellization and Phase Separation in Drug Solutions Studies have also explored the micellization and phase separation behaviors of this compound in various solutions. Understanding these properties is crucial for developing effective drug delivery systems, especially for drugs that are amphiphilic in nature (Rub et al., 2013).

  • Interfacial and Hydrodynamic Aspects in Drug Interactions Further research has delved into the interaction of this compound with different polymers, offering insights into the physicochemical properties of these interactions. Such studies contribute to our understanding of how this compound behaves in various environments, which is crucial for its application in diverse pharmaceutical formulations (Ali et al., 2013).

  • Drug and Protein Interactions The interaction of this compound with proteins like hemoglobin has also been a subject of research. This interaction is key to understanding how drugs can affect the structure and function of proteins in the body, which has direct implications for drug efficacy and safety (Maurya et al., 2017).

  • Drug-Surfactant Interactions Conductivity and fluorometric studies have looked into how this compound interacts with surfactants in various solutions. This type of research helps in understanding the solubility and bioavailability of drugs, which are crucial for their therapeutic effectiveness (Khan et al., 2016).

  • Inactivation of Infectious Rotavirus Another significant application of this compound is in the inactivation of infectious rotavirus while maintaining antigenic integrity. This use is particularly relevant in the development of vaccines and other therapeutic agents (Groene & Shaw, 1992).

  • Ammonium Transport and Sensing in Bacteria The role of this compound in ammonium transport and sensing in bacteria has also been studied, which provides insights into fundamental cellular processes and potential targets for antimicrobial strategies (Javelle et al., 2004).

Mechanism of Action

Target of Action

AMTB hydrochloride is a selective antagonist of the Transient Receptor Potential Melastatin-subfamily member 8 (TRPM8) . TRPM8 is a cation channel that is overexpressed in a wide range of cancers and is implicated in tumorigenesis and tumor progression .

Mode of Action

This compound specifically antagonizes TRPM8 . This means it binds to the TRPM8 receptor and inhibits its activity. The inhibition of TRPM8 by this compound leads to a series of cellular changes, including the suppression of cell proliferation and metastasis, and the induction of cellular apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Transforming Growth Factor β (TGFβ) signaling pathway . This compound suppresses this pathway, which is involved in a variety of cellular functions including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Pharmacokinetics

It’s known that the compound is soluble in water and dmso, which may influence its bioavailability .

Result of Action

The action of this compound results in the suppression of osteosarcoma cell proliferation and metastasis, and the induction of cellular apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a cytotoxic chemotherapeutic regimen used in treating osteosarcoma .

Action Environment

The action of this compound can be influenced by the lipid environment. For instance, the presence of 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG) has been shown to be an important cofactor for the activity of AmtB, a homolog of TRPM8 . In the absence of POPG, AmtB cannot complete the full translocation cycle . This suggests that the lipid environment could similarly influence the action, efficacy, and stability of this compound, but more research is needed to confirm this.

Future Directions

AMTB hydrochloride can be used for the research of the overactive bladder and painful bladder syndrome . It has also been found to suppress the growth and metastasis of osteosarcoma cells, suggesting potential therapeutic applications .

properties

IUPAC Name

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXGBANGPYONOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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